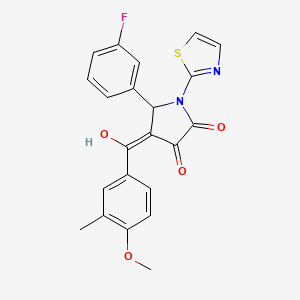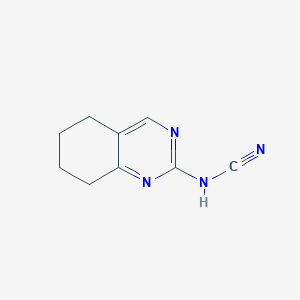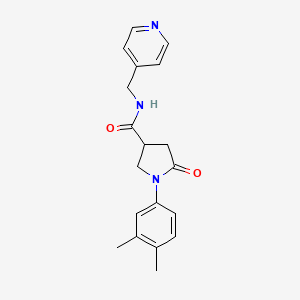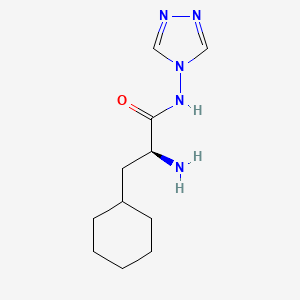![molecular formula C21H22N4O B5379435 3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5379435.png)
3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine, commonly known as MMPIP, is a highly selective antagonist of the metabotropic glutamate receptor subtype 7 (mGlu7). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
MMPIP acts as a highly selective antagonist of the 3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine receptor, which is primarily expressed in the presynaptic terminals of glutamatergic neurons. The blockade of 3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine receptors by MMPIP leads to an increase in glutamate release, which in turn activates postsynaptic NMDA receptors. This activation results in the modulation of various neurotransmitter systems, leading to the therapeutic effects of MMPIP.
Biochemical and Physiological Effects
MMPIP has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. The compound has also been shown to increase the expression of various neurotrophic factors, including BDNF and NGF. These effects are believed to be responsible for the therapeutic effects of MMPIP in various neurological and psychiatric disorders.
実験室実験の利点と制限
The high selectivity of MMPIP for the 3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine receptor makes it an ideal tool for studying the role of this receptor in various physiological and pathological processes. However, the limited availability of MMPIP and its high cost can be a significant limitation for lab experiments.
将来の方向性
The potential therapeutic applications of MMPIP in various neurological and psychiatric disorders make it an exciting area of research. Future studies should focus on the development of more efficient and cost-effective synthesis methods for MMPIP. Additionally, the development of more selective and potent antagonists of the 3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine receptor could lead to the development of more effective treatments for these disorders. Finally, the role of 3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine receptors in various physiological processes, including learning and memory, should be further investigated to gain a better understanding of the therapeutic potential of MMPIP.
Conclusion
In conclusion, MMPIP is a highly selective antagonist of the 3-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine receptor, which has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to modulate the release of various neurotransmitters, increase the expression of neurotrophic factors, and affect various physiological processes. While the limited availability and high cost of MMPIP can be a significant limitation for lab experiments, the potential therapeutic benefits of the compound make it an exciting area of research for future studies.
合成法
The synthesis of MMPIP involves the condensation of 1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid with 1-(3-bromophenyl)piperidine-3-carboxylic acid, followed by coupling with 3-aminopyridine. The final product is obtained after purification through column chromatography.
科学的研究の応用
MMPIP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, and schizophrenia. The compound has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, which play a crucial role in the pathophysiology of these disorders.
特性
IUPAC Name |
[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-15-6-8-16(9-7-15)19-13-23-24-20(19)18-5-3-11-25(14-18)21(26)17-4-2-10-22-12-17/h2,4,6-10,12-13,18H,3,5,11,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHHCWFODBVSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NN=C2)C3CCCN(C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)

![N-(5-chloro-2-pyridinyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5379380.png)
![(3S)-3-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)butanamide](/img/structure/B5379382.png)
![N-(4-chlorophenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5379389.png)

![4-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5379411.png)
![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5379425.png)
![N-(2-hydroxypropyl)-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5379427.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5379429.png)


![methyl 4-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5379454.png)